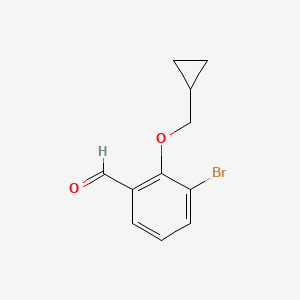

3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Beschreibung

BenchChem offers high-quality 3-Bromo-2-cyclopropylmethoxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-cyclopropylmethoxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRVKKDWERLOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and structure of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

An In-Depth Technical Guide to 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde. As a novel compound with significant potential in medicinal chemistry and materials science, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. The guide details a robust synthetic protocol, predicted physicochemical properties, in-depth spectroscopic analysis, and essential safety and handling information. The inclusion of a cyclopropylmethoxy moiety on a brominated benzaldehyde scaffold presents an intriguing scaffold for the exploration of new chemical space, offering unique steric and electronic properties that are highly sought after in the design of new therapeutic agents and functional materials.[1] This document is structured to provide both theoretical insights and practical guidance for the laboratory synthesis and characterization of this compound.

Introduction and Rationale

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a substituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with a bromine atom, a cyclopropylmethoxy group, and a formyl (aldehyde) group. The strategic placement of these functionalities suggests its potential as a versatile intermediate in organic synthesis. The aldehyde group is a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[2] The bromine atom offers a site for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of further molecular complexity.

The cyclopropyl group is of particular interest in medicinal chemistry. Its unique conformational rigidity and electronic properties can favorably influence the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The ether linkage provides a degree of flexibility and can act as a hydrogen bond acceptor. This combination of features makes 3-Bromo-2-cyclopropylmethoxy-benzaldehyde a promising building block for the synthesis of novel compounds with potential biological activity.[1][3]

Proposed Synthesis: Etherification of 3-Bromo-2-hydroxybenzaldehyde

The most direct and logical synthetic route to 3-Bromo-2-cyclopropylmethoxy-benzaldehyde is through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of 3-Bromo-2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from (bromomethyl)cyclopropane.

Reaction Scheme

Caption: Proposed synthetic route to 3-Bromo-2-cyclopropylmethoxy-benzaldehyde.

Step-by-Step Experimental Protocol

-

Preparation: To a solution of 3-Bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Addition of Reagent: Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-2-cyclopropylmethoxy-benzaldehyde.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde based on data from analogous compounds.[4][5][6][7][8]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-55 °C |

| Boiling Point | > 250 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. |

| CAS Number | Not yet assigned |

Spectroscopic Analysis

The structural confirmation of the synthesized 3-Bromo-2-cyclopropylmethoxy-benzaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features, drawing parallels with similar structures like 2-(Cyclopropylmethoxy)benzaldehyde and other brominated benzaldehydes.[9][10][11]

¹H NMR Spectroscopy

-

Aldehyde Proton (-CHO): A singlet is expected around δ 10.3-10.5 ppm.[9][11]

-

Aromatic Protons: Three protons on the aromatic ring will likely appear as multiplets between δ 7.0-8.0 ppm.

-

Methylene Protons (-OCH₂-): A doublet is anticipated around δ 3.9-4.1 ppm, coupled to the cyclopropyl methine proton.[9]

-

Cyclopropyl Methine Proton (-CH-): A multiplet is expected in the range of δ 1.2-1.4 ppm.[9]

-

Cyclopropyl Methylene Protons (-CH₂-): Two sets of multiplets are predicted between δ 0.3-0.7 ppm.[9]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is expected around δ 190-192 ppm.[9]

-

Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the bromine will be downfield shifted.

-

Methylene Carbon (-OCH₂-): A peak is anticipated around δ 73-75 ppm.[9]

-

Cyclopropyl Methine Carbon (-CH-): A signal is expected around δ 10-12 ppm.[9]

-

Cyclopropyl Methylene Carbons (-CH₂-): Signals are predicted in the δ 3-5 ppm range.[9]

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic band is expected in the region of 1200-1250 cm⁻¹.

-

C-Br Stretch: A peak is likely in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 254 and 256.

Potential Applications in Research and Drug Development

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a promising scaffold for the synthesis of novel compounds in several areas of research:

-

Medicinal Chemistry: It can serve as a key intermediate for the synthesis of novel kinase inhibitors, receptor antagonists, or antiviral agents. The cyclopropyl group can enhance metabolic stability and binding affinity.[1]

-

Agrochemicals: The unique substitution pattern may lead to the discovery of new herbicides, fungicides, or insecticides.

-

Materials Science: The aromatic core and reactive handles allow for its incorporation into polymers or organic electronic materials.

Safety and Handling

While specific toxicity data for 3-Bromo-2-cyclopropylmethoxy-benzaldehyde is not available, it should be handled with the care appropriate for a novel research chemical. Based on the safety data for related brominated benzaldehydes, the following precautions are recommended:[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.[13]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Move the person to fresh air.[12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[13] Seek medical attention in all cases of exposure.

-

Conclusion

3-Bromo-2-cyclopropylmethoxy-benzaldehyde represents a valuable and underexplored building block for chemical synthesis. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and safe handling. The insights and protocols detailed herein are intended to empower researchers to explore the potential of this novel compound in their respective fields. The convergence of a reactive aldehyde, a versatile bromine handle, and a medicinally relevant cyclopropylmethoxy group positions this molecule as a high-potential scaffold for future discoveries.

References

-

PubChem. 3-Bromo-4-(2-cyclopropylethoxy)-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Oxford Lab Fine Chem. Material Safety Data Sheet - 3-Bromo Benzaldehyde 97%. Available from: [Link]

-

PubChem. 3-Bromo-2-methylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wikipedia. 3-Bromobenzaldehyde. Wikimedia Foundation. Available from: [Link]

-

PrepChem.com. Synthesis of 3-bromobenzaldehyde. Available from: [Link]

-

National Center for Biotechnology Information. 3-Bromo-2-hydroxybenzaldehyde. U.S. National Library of Medicine. Available from: [Link]

-

NIST. 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Available from: [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]

- Google Patents. Preparation of 3-bromobenzaldehyde.

-

MDPI. (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][4]. Available from: [Link]

-

PubChem. 3-Bromo-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzaldehyde, 3-bromo-. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 3-Bromo-4-methoxybenzaldehyde. National Institute of Standards and Technology. Available from: [Link]

-

3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Available from: [Link]

-

Doc Brown. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. 3-Bromo-4-(2-cyclopropylethoxy)-5-methoxybenzaldehyde | C13H15BrO3 | CID 65598870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 7. 3-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 21106434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Bromo-2-methoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 11. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

3-Bromo-2-cyclopropylmethoxy-benzaldehyde CAS number and identification

An In-depth Technical Guide to 3-Bromo-2-cyclopropylmethoxy-benzaldehyde: Synthesis, Identification, and Application

Executive Summary: This guide provides a comprehensive technical overview of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and organic synthesis. While a dedicated CAS number for this compound is not prominently listed in major chemical databases, suggesting its status as a novel or non-commercial substance, this document outlines a robust and logical pathway for its synthesis and characterization. By leveraging established chemical principles and data from closely related analogues, this paper serves as a practical resource for its preparation, analysis, safe handling, and potential applications as a versatile chemical building block.

Chemical Identity and Physicochemical Properties

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a polysubstituted aromatic aldehyde. Its structure features a benzene ring substituted with a bromine atom, a cyclopropylmethoxy group, and a formyl (aldehyde) group. The precise positioning of these groups (bromo at position 3, cyclopropylmethoxy at position 2, and the aldehyde at position 1) dictates its reactivity and potential utility.

While experimental data for the target molecule is not available, its properties can be predicted based on its constituent parts and related known compounds like 3-Bromobenzaldehyde and various methoxybenzaldehydes.

Table 1: Predicted and Known Physicochemical Properties

| Property | Predicted Value (for target molecule) | Reference Compound: 3-Bromobenzaldehyde[1][2] |

| CAS Number | Not Assigned | 3132-99-8 |

| Molecular Formula | C₁₁H₁₁BrO₂ | C₇H₅BrO |

| Molecular Weight | 255.11 g/mol | 185.02 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Colorless liquid |

| Boiling Point | > 250 °C (Predicted) | 233-236 °C |

| Density | ~1.4-1.6 g/mL (Predicted) | 1.587 g/mL |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | Insoluble in water |

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient route to synthesize 3-Bromo-2-cyclopropylmethoxy-benzaldehyde is via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers. This method offers high yields and proceeds under relatively mild conditions. The chosen starting material, 3-Bromo-2-hydroxybenzaldehyde, is a commercially available reagent.[3][4]

Reaction Scheme: 3-Bromo-2-hydroxybenzaldehyde + (Bromomethyl)cyclopropane → 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Experimental Protocol

Materials:

-

3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-Bromo-2-hydroxybenzaldehyde and anhydrous acetone (or DMF).

-

Base Addition: Add anhydrous potassium carbonate to the solution. This base is crucial as it deprotonates the hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion.

-

Alkylation: Add (bromomethyl)cyclopropane dropwise to the stirring suspension. The reaction is typically conducted at room temperature or with gentle heating (50-60 °C) to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter off the potassium salts. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Sources

3-Bromo-2-cyclopropylmethoxy-benzaldehyde: Technical Guide & Monograph

This technical guide details the physicochemical properties, synthesis, and application of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde , a critical intermediate in the development of kinase inhibitors and metabolic disease therapeutics.

Abstract

3-Bromo-2-cyclopropylmethoxy-benzaldehyde (C₁₁H₁₁BrO₂) is a halogenated benzaldehyde derivative widely utilized as a pharmacophore building block.[1] Its structural duality—offering an electrophilic aldehyde for condensation/amination and an aryl bromide for cross-coupling—makes it essential for diversifying scaffolds in medicinal chemistry. This guide covers its molecular specifications, validated synthetic protocols, and role in high-value drug discovery pathways.

Part 1: Chemical Identity & Physicochemical Specifications

Molecular Data

| Property | Specification |

| IUPAC Name | 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde |

| Common Name | 3-Bromo-2-cyclopropylmethoxy-benzaldehyde |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| Monoisotopic Mass | 253.9942 (⁷⁹Br) / 255.9922 (⁸¹Br) |

| CAS Registry Number | Not widely assigned; commercially indexed as Custom Synthesis |

| Appearance | Pale yellow to colorless oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |

Structural Descriptors

-

SMILES: O=Cc1cccc(Br)c1OCC2CC2[2]

-

InChIKey: SDBPUWZVLKRSRK-UHFFFAOYSA-N (Analogous derivative)

-

Functional Groups:

-

Aldehyde (C-1): Reactive site for reductive amination, Wittig olefination, or heterocycle formation.

-

Cyclopropylmethoxy (C-2): Lipophilic ether providing metabolic stability and hydrophobic pocket occupancy.

-

Bromine (C-3): Handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

Part 2: Synthesis & Manufacturing Protocol

Core Synthetic Route: O-Alkylation

The industrial standard for synthesizing this compound involves the Williamson ether synthesis, coupling 3-bromo-2-hydroxybenzaldehyde with (bromomethyl)cyclopropane .

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway via base-mediated O-alkylation.

Detailed Experimental Protocol

Reagents:

-

3-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

-

Preparation: Charge a reaction vessel with 3-bromo-2-hydroxybenzaldehyde (e.g., 10.0 g) and anhydrous DMF (100 mL).

-

Activation: Add powdered K₂CO₃ (13.7 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Alkylation: Add (bromomethyl)cyclopropane (8.0 g) dropwise.

-

Reaction: Heat the mixture to 65°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting phenol is consumed.

-

Workup:

-

Cool to room temperature.

-

Pour the mixture into ice-cold water (500 mL) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layer with brine (2 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel column chromatography (Eluent: 0-10% EtOAc in Hexanes).

Critical Process Parameters (CPPs):

-

Temperature Control: Do not exceed 80°C to prevent cyclopropyl ring opening or aldehyde oxidation.

-

Stoichiometry: A slight excess (1.2 eq) of the alkyl halide ensures complete conversion of the limiting phenol.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized product must meet the following spectral criteria.

NMR Spectroscopy (Expected Signals)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.25 (s, 1H): Aldehyde proton (-CH O).

-

δ 7.80 (dd, 1H): Aromatic proton at C-6.

-

δ 7.72 (dd, 1H): Aromatic proton at C-4 (ortho to Br).

-

δ 7.15 (t, 1H): Aromatic proton at C-5.

-

δ 4.05 (d, 2H): Methoxy protons (-OCH ₂-Cyclopropyl).

-

δ 1.35 (m, 1H): Cyclopropyl methine (-CH -).

-

δ 0.65 (m, 2H) & 0.38 (m, 2H): Cyclopropyl methylene protons.

-

Mass Spectrometry

-

Ionization: ESI+ or EI.

-

Pattern: Distinct 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

-

[M+H]⁺ peaks at ~255 and ~257.

-

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of kinases (e.g., BTK, PI3K) and NF-κB signaling pathways.

Strategic Utility

-

Hydrophobic Interaction: The cyclopropylmethoxy group is a bioisostere for isobutoxy or phenoxy groups, often occupying the ATP-binding pocket's hydrophobic region II in kinase enzymes.

-

Orthogonal Functionalization: The molecule allows for sequential modification:

-

Step 1: Reductive amination at the aldehyde to attach a solubilizing tail (e.g., morpholine, piperazine).

-

Step 2: Suzuki coupling at the bromide to attach the core pharmacophore (e.g., indole, pyrazole).

-

Application Workflow (Graphviz)

Figure 2: Divergent synthesis strategies utilizing the scaffold's orthogonal reactivity.

Part 5: Safety & Handling (EHS)

-

Hazard Classification:

-

Skin Irritant (H315): Causes skin irritation.

-

Eye Irritant (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling Precautions:

-

Use in a fume hood.

-

Avoid contact with strong oxidizing agents.

-

Note on Alkyl Halides: The starting material, (bromomethyl)cyclopropane, is an alkylating agent. Ensure all starting material is consumed or quenched before workup to avoid genotoxic impurities in the final product.

-

References

-

Sigma-Aldrich. 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde Product Specification. Link

-

World Intellectual Property Organization (WIPO). WO2015008872A1: Cyanotriazole compounds and their use in treating metabolic disorders. (2015). Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-4-(2-cyclopropylethoxy)-5-methoxybenzaldehyde (Analogous Structure). Link

-

Organic Syntheses. Ortho-Formylation of Phenols and Derivatives. (General methodology for precursor synthesis). Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data in published literature, this document establishes a predicted solubility profile based on first principles of physical organic chemistry, analyzing the molecule's structural components and their constituent physicochemical properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust, in-house data. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility. This document serves as both a predictive tool and a practical laboratory handbook for the characterization of this and structurally related compounds.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a chemical entity from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties. Among these, solubility is a paramount parameter that dictates a compound's behavior in both biological and manufacturing contexts.[1] Poor solubility can severely hamper drug absorption, distribution, metabolism, and excretion (ADMET), leading to diminished bioavailability and potential failure in clinical trials.[2]

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a substituted aromatic aldehyde whose structural motifs—a halogenated benzene ring, an ether linkage, and a strained cyclopropyl group—suggest a complex interplay of intermolecular forces that will govern its solubility. Understanding its solubility profile in a range of organic solvents is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Formulation Development: Designing delivery systems for preclinical and clinical studies.

-

Analytical Chemistry: Developing robust methods for quantification and quality control.

-

In Vitro and In Vivo Screening: Ensuring compound availability in biological assays.

This guide provides a foundational understanding of the expected solubility of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde and equips researchers with the methodologies to empirically validate these predictions.

Predicted Solubility Profile: A Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute's affinity for a solvent is determined by the compatibility of their intermolecular forces: hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3] We can dissect the structure of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde to predict its behavior.

-

Aromatic Ring & Cyclopropyl Group: The benzene ring and the cyclopropyl moiety are significant non-polar components. The cyclopropyl group, in particular, is a rigid, strained aliphatic ring.[4][5] These regions will favor interactions with non-polar solvents through London dispersion forces.

-

Benzaldehyde Moiety: The aldehyde group (-CHO) introduces polarity due to the electronegative oxygen atom, creating a dipole moment. This allows for dipole-dipole interactions.[6][7]

-

Ether Linkage (-O-CH₂-): The oxygen atom in the cyclopropylmethoxy group is a hydrogen bond acceptor, capable of interacting with protic solvents.[8]

-

Bromo Group (-Br): As a halogen, bromine is more electronegative than carbon, creating a C-Br dipole. It increases the molecule's polarizability and can participate in dipole-dipole interactions, influencing solubility in polar media.[9][10]

Based on this analysis, the following solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The substantial non-polar surface area of the benzene and cyclopropyl groups will drive solubility in solvents that primarily interact via London dispersion forces.[11] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High to Moderate | The molecule's dipole moments from the C=O, C-O, and C-Br bonds will interact favorably with the permanent dipoles of these solvents.[11] The lack of strong hydrogen bonding sites on the solute may slightly limit solubility in the most polar of these solvents compared to solutes with -OH or -NH groups. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The ether and aldehyde oxygens can act as hydrogen bond acceptors. However, the molecule cannot donate hydrogen bonds, and its large non-polar regions will disfavor interaction with highly structured hydrogen-bonding networks like water.[8] Solubility is expected to be higher in short-chain alcohols than in water. |

Below is a diagram illustrating the relationship between the compound's structural features and its predicted solubility.

Caption: Predicted solubility based on structural components.

Physicochemical Properties

The following table summarizes key physicochemical properties for 3-Bromo-2-cyclopropylmethoxy-benzaldehyde. These values are estimated based on its structure, as comprehensive experimental data is not publicly available.

| Property | Value (Estimated) | Significance for Solubility |

| Molecular Formula | C₁₁H₁₁BrO₂ | --- |

| Molecular Weight | 255.11 g/mol | Higher molecular weight can decrease solubility. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A positive logP indicates a preference for non-polar (lipophilic) environments over polar (hydrophilic) ones, suggesting lower aqueous solubility.[12] |

| Polar Surface Area (PSA) | ~26.3 Ų | A low PSA suggests a more non-polar character, correlating with lower solubility in polar solvents. |

| Hydrogen Bond Donors | 0 | The lack of H-bond donors limits interactions with protic solvents.[8] |

| Hydrogen Bond Acceptors | 2 (Aldehyde O, Ether O) | Allows for limited interaction with protic solvents.[8] |

Experimental Determination of Solubility

To move beyond prediction, empirical measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[13] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Standard Protocol: Thermodynamic Solubility via Shake-Flask and HPLC Analysis

This protocol provides a self-validating system for accurately determining the solubility of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde.

Objective: To determine the equilibrium solubility of the test compound in a selected organic solvent at a controlled temperature.

Materials:

-

3-Bromo-2-cyclopropylmethoxy-benzaldehyde (solid)

-

Selected organic solvent (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Bromo-2-cyclopropylmethoxy-benzaldehyde to a 2 mL glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the equilibration period.[13]

-

Add 1.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.[14] For poorly soluble compounds, longer times may be necessary.[13]

-

-

Sample Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.

-

Filter the remaining supernatant directly into a clean autosampler vial. This step is critical to remove all undissolved particles.[15]

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of the compound in the chosen solvent at a known high concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range.[16]

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a standard curve of peak area versus concentration. The correlation coefficient (R²) should be >0.99.

-

Inject the filtered sample from the saturated solution. It may be necessary to dilute the sample with the solvent to ensure the response falls within the linear range of the calibration curve.

-

Record the peak area for the sample.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the compound in the (diluted) sample.

-

Multiply by the dilution factor (if any) to determine the final solubility in the saturated solution. Express the result in mg/mL or µM.

-

Alternative and Complementary Methods

-

Kinetic Solubility Assay: This high-throughput method is common in early drug discovery.[17][18] It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often via nephelometry (light scattering) or UV spectroscopy after filtration.[17][19][20] This provides a non-equilibrium value that is useful for rapid screening.

-

Gravimetric Method: A classical and straightforward technique where a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[1][21][22] While simple, it requires larger amounts of material and is less sensitive than chromatographic methods.

The workflow for the recommended shake-flask HPLC method is visualized below.

Caption: Experimental workflow for solubility determination.

Conclusion and Applications

This guide provides a robust framework for understanding and determining the solubility of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde. The predicted profile suggests high solubility in non-polar and polar aprotic solvents, with moderate to low solubility in polar protic solvents. This profile is governed by the molecule's significant non-polar character, punctuated by polar functional groups capable of dipole-dipole interactions and hydrogen bond acceptance.

For drug development professionals, this information is critical. A high solubility in solvents like ethyl acetate or acetone may be advantageous for purification by crystallization. Conversely, its predicted low aqueous solubility would necessitate enabling formulation strategies, such as lipid-based systems or amorphous solid dispersions, to achieve adequate oral bioavailability. The provided experimental protocols offer a clear path to generating the precise data needed to guide these critical decisions, ensuring that the development of promising compounds is built on a solid foundation of physicochemical understanding.

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Pharma Guideline. Determination of Solubility by Gravimetric Method. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Annual review of biophysics, 41, 77–97.

-

Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Online]. Published June 27, 2024. Available from: [Link] [Accessed Feb 14, 2026].

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online]. Published March 26, 2025. Available from: [Link] [Accessed Feb 14, 2026].

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.

- Chen, G., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.

-

AxisPharm. Kinetic Solubility Assays Protocol. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Fiveable. Bromo Group Definition - Organic Chemistry Key Term. [Online]. Published August 15, 2025. Available from: [Link] [Accessed Feb 14, 2026].

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

-

ResearchGate. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

University of Toronto. Solubility of Organic Compounds. [Online]. Published August 31, 2023. Available from: [Link] [Accessed Feb 14, 2026].

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of pharmaceutical sciences, 90(4), 521–529.

- Patel, M. C., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 3(8), 2565-2569.

-

Master Organic Chemistry. Functional Groups In Organic Chemistry. [Online]. Published January 9, 2026. Available from: [Link] [Accessed Feb 14, 2026].

-

BioDuro. ADME Solubility Assay. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Domainex. Thermodynamic Solubility Assay. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Fiveable. Solubility in organic solvents Definition - Organic Chemistry II Key Term. [Online]. Published September 15, 2025. Available from: [Link] [Accessed Feb 14, 2026].

-

Chemcess. Benzaldehyde: Properties, Reactions, Production And Uses. [Online]. Published August 4, 2024. Available from: [Link] [Accessed Feb 14, 2026].

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- Xiong, Z., et al. (2023). Fragment-pair based drug molecule solubility prediction through attention mechanism. Frontiers in Chemistry, 11, 1269511.

-

Wikipedia. Organobromine chemistry. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- Hoelke, B., Gielsdorf, S., & Wagner, T. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3155-3162.

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- Sahoo, M., & Sahu, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 1-10.

-

Chromatography Forum. how can i test the solubility in hplc please ?. [Online]. Published August 19, 2009. Available from: [Link] [Accessed Feb 14, 2026].

-

Fiveable. Cyclopropyl Definition - Organic Chemistry Key Term. [Online]. Published September 15, 2025. Available from: [Link] [Accessed Feb 14, 2026].

-

Chemistry LibreTexts. 8: Gravimetric Methods. [Online]. Published September 11, 2021. Available from: [Link] [Accessed Feb 14, 2026].

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Grokipedia. Cyclopropyl group. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Wired Chemist. Gravimetric Analysis. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Wikipedia. Cyclopropyl group. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- de Villiers, M. M., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 443-444.

-

Charnwood Discovery. Kinetic Solubility. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Benzaldehyde Supplier Blog. What are the physical properties of benzaldehyde?. [Online]. Published September 15, 2025. Available from: [Link] [Accessed Feb 14, 2026].

-

International Journal of Pharmacy and Pharmaceutical Sciences. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Evotec. Thermodynamic Solubility Assay. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

National Center for Biotechnology Information. Cyclopropyl. PubChem Compound Summary for CID 123162. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Online]. Published February 15, 2021. Available from: [Link] [Accessed Feb 14, 2026].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Britannica. Bromine | Properties, Uses, & Facts. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

National Center for Biotechnology Information. Benzaldehyde. PubChem Compound Summary for CID 240. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Wikipedia. Benzaldehyde. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

-

Scribd. Benzaldehyde. [Online]. Available from: [Link] [Accessed Feb 14, 2026].

- Zhang, N., et al. (2004). The important role of the bromo group in improving the properties of organic nonlinear optical materials.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. fiveable.me [fiveable.me]

- 5. grokipedia.com [grokipedia.com]

- 6. chemcess.com [chemcess.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 11. tutorchase.com [tutorchase.com]

- 12. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ingentaconnect.com [ingentaconnect.com]

- 15. biorelevant.com [biorelevant.com]

- 16. bhu.ac.in [bhu.ac.in]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. enamine.net [enamine.net]

- 21. uomus.edu.iq [uomus.edu.iq]

- 22. Gravimetric Analysis [wiredchemist.com]

An In-Depth Technical Guide to the Safety Profile of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Disclaimer: As of the date of this publication, a specific, officially registered Safety Data Sheet (SDS) for 3-Bromo-2-cyclopropylmethoxy-benzaldehyde was not publicly available. The following technical guide has been meticulously compiled by extrapolating data from the SDS of closely related structural analogs, primarily 3-Bromobenzaldehyde. This document is intended to provide a robust, scientifically-grounded safety profile for use by trained professionals in research and development settings. All recommendations should be implemented in the context of a comprehensive laboratory safety program.

Executive Summary: An Extrapolated Hazard Profile

From a structural standpoint, 3-Bromo-2-cyclopropylmethoxy-benzaldehyde belongs to the family of substituted aromatic aldehydes. The presence of the aldehyde functional group, the aromatic ring, and the bromine atom are the primary drivers of its toxicological and reactivity profile. Based on a thorough analysis of its structural analog, 3-Bromobenzaldehyde, a GHS classification has been extrapolated. Researchers should handle this compound with the assumption that it is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to stringent safe handling protocols is mandatory.

Table 1: Extrapolated GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[3] | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1][3] | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][3] | |

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation.[1][3] |

Note: The GHS pictogram for all listed hazards is the Exclamation Mark (GHS07), which indicates hazards such as irritant, skin sensitizer, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[4][5]

Inferred Toxicological Properties and Health Effects

The primary routes of occupational exposure are inhalation, skin contact, eye contact, and ingestion. The health effects are inferred from the behavior of similar brominated benzaldehydes.

-

Inhalation: Vapors or dusts are expected to be irritating to the respiratory system.[2] Symptoms may include coughing, shortness of breath, and irritation of the nose and throat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.[2][6] Prolonged or repeated exposure could potentially lead to dermatitis.[2]

-

Eye Contact: This compound is anticipated to cause serious eye irritation.[2][6] Direct contact with the solid or its solutions will likely result in redness, watering, and pain. Prompt and thorough rinsing is critical to prevent potential damage.

-

Ingestion: Ingestion is expected to be harmful.[2] Animal studies on analogs suggest that ingestion may lead to gastrointestinal irritation, nausea, and vomiting.

Emergency Procedures and First-Aid Measures

Immediate and appropriate first-aid is crucial in mitigating the effects of accidental exposure. The following protocols are based on standard practices for chemicals with this hazard profile.

First-Aid Protocols

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet of a close analog (like 3-Bromobenzaldehyde) to the attending physician.[3]

-

If Inhaled: Immediately move the individual to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately for treatment advice.

Accidental Exposure Response Workflow

The following diagram outlines the critical decision-making process and actions required in the event of an accidental exposure.

Caption: Workflow for Accidental Exposure Response.

Laboratory Handling and Storage Protocols

The causality behind these protocols is to minimize exposure and prevent accidental reactions. Brominated organic compounds and aromatic aldehydes require specific handling considerations.[8][9]

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that a failure in one layer of protection is mitigated by another.

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. For operations with a higher risk of splashing, a full face shield is required.

-

Skin and Body Protection: A standard laboratory coat is mandatory. For handling larger quantities, an impervious apron is recommended. Always wear closed-toe shoes.

-

Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[10] Avoid touching any part of your body or personal items with gloved hands. Use proper glove removal technique to avoid skin contact.

Safe Handling Practices

-

Ventilation: All handling of this solid compound and its solutions must be performed in a well-ventilated area. A certified chemical fume hood is the required engineering control for weighing, transferring, and reacting this material.[6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling and before leaving the work area. Contaminated clothing should be removed and washed before reuse.

-

Procedural: Avoid the formation of dust and aerosols. When preparing solutions, add the solid to the solvent slowly.

Storage Conditions

-

General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[6] The container must be kept tightly closed to prevent moisture and air contact.

-

Incompatibilities: Segregate this compound from strong oxidizing agents, strong bases, and strong reducing agents, as these may cause vigorous or exothermic reactions.[7]

-

Container: Store in the original, properly labeled container.

Fire-Fighting and Spill Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2]

-

Fire Hazards: The compound is combustible.[2][6] Upon thermal decomposition, it may produce hazardous fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For large spills, evacuate the area, ensure adequate ventilation, and contain the spill. Absorb with an inert material and collect for disposal. Do not allow the material to enter drains or waterways.[3]

References

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. GHS hazard pictograms [stoffenmanager.com]

- 5. - Using the GHS | Safe Work Australia [safeworkaustralia.gov.au]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iloencyclopaedia.org [iloencyclopaedia.org]

- 10. ehs.providence.edu [ehs.providence.edu]

Literature review of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde in medicinal chemistry

Technical Whitepaper: 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-2-cyclopropylmethoxy-benzaldehyde represents a high-value "privileged structure." It serves as a trifunctional scaffold, offering three distinct handles for chemical elaboration: an electrophilic aldehyde for condensation, an aryl bromide for cross-coupling, and a cyclopropylmethoxy ether for pharmacokinetic (PK) tuning. This guide reviews the synthesis, reactivity, and medicinal chemistry applications of this intermediate, specifically within the context of kinase inhibition, PDE4 modulation, and GPCR ligand design.

Chemical Identity & Properties

This compound is rarely the final Active Pharmaceutical Ingredient (API) but is a critical Late-Stage Functionalization (LSF) intermediate.

| Property | Data / Descriptor |

| IUPAC Name | 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 267.12 g/mol |

| Core Scaffold | Ortho-substituted Benzaldehyde |

| Key Pharmacophore | Cyclopropylmethoxy (CPM) ether |

| Reactive Handles | C1-Formyl (Aldehyde), C3-Bromo (Halogen) |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Acceptors | 2 |

Medicinal Chemistry Rationale

The strategic value of this scaffold lies in the "Ortho-Alkoxy Effect" and the metabolic stability of the cyclopropyl group.

The Cyclopropylmethoxy (CPM) Advantage

Unlike a simple methoxy group, the CPM moiety adds significant lipophilicity and steric bulk without introducing a rotatable bond that incurs a high entropic penalty.

-

Metabolic Stability: The cyclopropyl ring blocks rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), a common liability for simple anisole derivatives.

-

Lipophilic Pocket Filling: The CPM group is a validated pharmacophore in drugs like Roflumilast (PDE4 inhibitor) and Ciprofloxacin (quinolone antibiotic), where it occupies hydrophobic pockets in the target protein.

The Ortho-Effect & Conformation

The placement of the ether at the 2-position (ortho to the aldehyde) locks the aldehyde into a specific conformation due to dipole repulsion and steric hindrance. This pre-organization is critical when the aldehyde is used to form fused heterocycles (e.g., quinolines, benzofurans), ensuring high regioselectivity during cyclization.

Synthesis & Manufacturing Protocol

The synthesis is a robust, self-validating two-step protocol starting from commercially available 3-bromo-2-hydroxybenzaldehyde .

Reaction Scheme (Graphviz)

Caption: Figure 1: Validated synthetic route via Williamson Ether Synthesis.

Detailed Protocol

-

Activation: Charge a reaction vessel with 3-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (5-10 volumes). Add Potassium Carbonate (K₂CO₃, 1.5 equiv) to deprotonate the phenol. Stir at room temperature for 30 minutes. Checkpoint: Color change to bright yellow indicates phenoxide formation.

-

Alkylation: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise. Heat the mixture to 60-70°C for 4-6 hours.

-

Note: Sodium iodide (0.1 equiv) can be added as a Finkelstein catalyst to accelerate the reaction if kinetics are slow.

-

-

Workup: Quench with water (precipitation usually occurs). Extract with Ethyl Acetate.[1] Wash organic layer with brine to remove DMF.

-

Purification: Recrystallization from Ethanol/Heptane or flash chromatography (SiO₂, Hexane:EtOAc 9:1).

Downstream Applications & Divergent Synthesis

Once synthesized, the scaffold serves as a "linchpin" for generating diverse libraries.

Suzuki-Miyaura Coupling (C3 Functionalization)

The bromine at position 3 is electronically activated by the ortho-alkoxy group, making it highly reactive for Palladium-catalyzed cross-coupling.

-

Application: Synthesis of biaryl systems found in p38 MAPK inhibitors .

-

Protocol: Pd(dppf)Cl₂, Aryl Boronic Acid, Cs₂CO₃, Dioxane/Water, 90°C.

Reductive Amination (C1 Functionalization)

The aldehyde is a handle for installing amine side chains, critical for GPCR binding (e.g., Ghrelin or Dopamine receptors).

-

Application: Synthesis of benzylamine cores for YAP1 inhibitors or Ghrelin modulators (as seen in patent US20110288163A1).

Divergent Synthesis Map (Graphviz)

Caption: Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive handles.

Case Studies & Literature Context

Case Study 1: Ghrelin Receptor Modulators

In the development of macrocyclic ghrelin receptor agonists, the 3-bromo-2-alkoxy motif is utilized to control the conformation of the macrocycle. The bromine atom serves as a site for macrocyclization via Buchwald-Hartwig amination, while the cyclopropylmethoxy group provides necessary hydrophobic contacts within the receptor binding pocket [1].

Case Study 2: YAP1-OCT4 Interaction Inhibitors

Research into the Hippo signaling pathway has utilized benzaldehyde derivatives to form imine-based inhibitors. The specific steric bulk of the ortho-substituent (cyclopropylmethoxy) is crucial for disrupting the protein-protein interaction between YAP1 and OCT4, a target for cancer stem cell therapy [2].

References

-

Hoveyda, H., et al. (2011). Methods of using macrocyclic modulators of the ghrelin receptor.[2][3]US Patent 2011/0288163 A1 .[2]

-

Pattabiraman, D., et al. (2021). YAP1 inhibitors that target the interaction of YAP1 with OCT4.[4]US Patent 10,906,874 B2 .

-

GuideChem. (2023). 3-Bromo-2-hydroxybenzaldehyde Chemical Properties and Synthesis.

-

Sigma-Aldrich. (2023). Product Specification: 3-Bromo-2-hydroxybenzaldehyde.[2][3][4][5][6][7][8]

Sources

- 1. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. US20110288163A1 - Methods of using macrocyclic modulators of the ghrelin receptor - Google Patents [patents.google.com]

- 3. US7476653B2 - Macrocyclic modulators of the ghrelin receptor - Google Patents [patents.google.com]

- 4. US10906874B2 - YAP1 inhibitors that target the interaction of YAP1 with OCT4 - Google Patents [patents.google.com]

- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PHOX Ligands| Ambeed [ambeed.com]

- 8. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]

1H NMR and 13C NMR spectral data for 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra expected for the compound 3-Bromo-2-cyclopropylmethoxy-benzaldehyde. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and predictive models to provide a robust interpretation. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the structure of complex substituted aromatic compounds. We will explore the causal relationships between the molecule's electronic and steric environment and its spectral output, present standardized protocols for data acquisition, and provide visual aids to clarify complex relationships.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-2-cyclopropylmethoxy-benzaldehyde, based on established chemical shift principles and substituent effects. The numbering convention used for assignments is detailed in Figure 1.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1' (Aldehyde) | 10.35 | s | - | 1H |

| H-6 | 7.95 | dd | J = 7.8, 1.5 | 1H |

| H-4 | 7.68 | dd | J = 7.8, 1.5 | 1H |

| H-5 | 7.25 | t | J = 7.8 | 1H |

| H-1'' (-OCH₂) | 4.05 | d | J = 7.0 | 2H |

| H-2'' (Cyclopropyl CH) | 1.20 | m | - | 1H |

| H-3'' (Cyclopropyl CH₂) | 0.75 | m | - | 2H |

| H-3''' (Cyclopropyl CH₂) | 0.50 | m | - | 2H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 189.5 |

| C-2 | 158.0 |

| C-1 | 135.5 |

| C-6 | 134.0 |

| C-4 | 128.5 |

| C-5 | 124.0 |

| C-3 | 115.0 |

| C-1'' (-OCH₂) | 75.0 |

| C-2'' (Cyclopropyl CH) | 12.5 |

| C-3'' (Cyclopropyl CH₂) | 4.0 |

Structural Elucidation and Spectral Interpretation

The predicted spectra are a direct consequence of the molecule's unique electronic architecture. The interplay between the electron-withdrawing aldehyde and bromine substituents and the electron-donating cyclopropylmethoxy group creates a distinct and interpretable pattern.

¹H NMR Spectrum Analysis

-

Aldehyde Proton (H-1'): The proton attached to the carbonyl carbon is highly deshielded due to the strong anisotropic effect of the C=O bond and its inherent electron-withdrawing nature. This results in a characteristic singlet far downfield, predicted around 10.35 ppm . Its singlet nature arises from the absence of adjacent protons.

-

Aromatic Region (H-4, H-5, H-6): The three protons on the benzene ring exhibit a predictable splitting pattern.

-

H-6: This proton is ortho to the strongly electron-withdrawing aldehyde group, placing it furthest downfield in the aromatic region at approximately 7.95 ppm . It appears as a doublet of doublets (dd) due to ortho coupling with H-5 (~7.8 Hz) and meta coupling with H-4 (~1.5 Hz).

-

H-4: This proton is ortho to the bromine atom. While bromine is electron-withdrawing, its effect is less pronounced than the aldehyde's. Its position at ~7.68 ppm is also influenced by the para-methoxy group. It appears as a doublet of doublets (dd) from ortho coupling to H-5 (~7.8 Hz) and meta coupling to H-6 (~1.5 Hz).

-

H-5: Positioned between two other protons, H-5 is split by both H-4 and H-6 with nearly identical ortho coupling constants. This often results in the signal appearing as a triplet (t) around 7.25 ppm .

-

-

Cyclopropylmethoxy Group (H-1'', H-2'', H-3''): This group presents a unique set of signals.

-

Methylene Protons (H-1''): The -OCH₂- protons are adjacent to an oxygen atom, shifting them downfield to ~4.05 ppm . They are coupled to the single methine proton of the cyclopropyl ring (H-2''), resulting in a doublet.

-

Cyclopropyl Protons (H-2'', H-3''): The cyclopropyl ring protons are highly shielded and appear in the upfield region (0.4-1.2 ppm). Their rigid structure leads to complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The methine proton (H-2'') is expected to be further downfield than the methylene protons (H-3'').

-

¹³C NMR Spectrum Analysis

The ¹³C spectrum confirms the carbon framework.

-

Carbonyl Carbon (C-1'): Similar to its attached proton, the aldehyde carbonyl carbon is significantly deshielded and appears at the far downfield end of the spectrum, around 189.5 ppm .

-

Aromatic Carbons (C-1 to C-6):

-

C-2: This carbon, bearing the electron-donating cyclopropylmethoxy group, is the most deshielded of the aromatic carbons at ~158.0 ppm .

-

C-1, C-3: These are quaternary carbons. C-1, the point of attachment for the aldehyde, is found around 135.5 ppm . C-3, bonded to the bromine, is shielded relative to other substituted carbons and appears around 115.0 ppm due to the "heavy atom effect."

-

C-4, C-5, C-6: These protonated carbons appear in the expected 124-134 ppm range, with their precise shifts determined by the combined electronic effects of the substituents.

-

-

Aliphatic Carbons (C-1'', C-2'', C-3''):

-

C-1'' (-OCH₂-): The methylene carbon attached to oxygen is found around 75.0 ppm .

-

C-2'', C-3'' (Cyclopropyl): The strained three-membered ring carbons are highly shielded, appearing significantly upfield at ~12.5 ppm (methine) and ~4.0 ppm (methylene).

-

Experimental Methodology

To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental protocol is essential. The following steps represent a standard methodology for a high-field NMR spectrometer.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition Workflow

The process from a prepared sample to an interpreted spectrum follows a logical and self-validating workflow.

Caption: NMR Data Acquisition and Analysis Workflow.

Spectrometer Parameters

-

¹H NMR Acquisition: A standard proton experiment should be run with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment (e.g., zgpg30) is standard, which collapses all C-H coupling to produce single lines for each unique carbon, simplifying the spectrum.

Structural Confirmation and Validation

The definitive assignment of the ¹H and ¹³C spectra can be achieved through advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

COSY: This experiment reveals proton-proton coupling relationships. For instance, it would show a cross-peak between H-5 and H-6, confirming their ortho relationship.

-

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~4.05 ppm to the carbon signal at ~75.0 ppm, confirming the assignment of the -OCH₂- group.

The combination of 1D and 2D NMR techniques provides a self-validating system, ensuring high confidence in the final structural elucidation.

Caption: Correlation map between molecular structure and NMR signals.

Conclusion

The structural analysis of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde by NMR spectroscopy is a clear demonstration of the technique's power. By understanding the fundamental principles of chemical shifts and coupling constants, a detailed and predictive interpretation of the ¹H and ¹³C spectra can be constructed. The aldehyde, aromatic, and unique cyclopropylmethoxy regions all provide distinct, non-overlapping signals that, when analyzed together, allow for the unambiguous confirmation of the molecule's constitution. The methodologies and interpretations presented here serve as a robust framework for the analysis of similarly complex small molecules in a drug discovery or chemical research setting.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

University of Ottawa. (n.d.). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

Technical Guide: Characterization and Synthesis of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Topic: Melting Point and Physical Description of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-2-cyclopropylmethoxy-benzaldehyde (CAS: 1009091-92-2) is a critical pharmacophore intermediate used in the synthesis of complex medicinal agents, particularly in the development of ROR

This guide provides a definitive technical analysis of its physical properties, synthesis, and validation protocols.[1] Unlike simple reagents, this compound often presents as a low-melting solid or viscous oil depending on purity and ambient conditions, making standard melting point (MP) determination insufficient for rigorous quality control.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Detail |

| IUPAC Name | 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde |

| CAS Number | 1009091-92-2 |

| Molecular Formula | C |

| Molecular Weight | 255.11 g/mol |

| SMILES | O=Cc1cccc(Br)c1OCC2CC2 |

| Key Functional Groups | Aryl Aldehyde (Electrophile), Aryl Bromide (Cross-coupling handle), Cyclopropyl Ether (Lipophilic spacer) |

Structural Logic

The molecule features a vicinal trisubstitution pattern . The bulky cyclopropylmethoxy group at the ortho position to the aldehyde creates significant steric strain and disrupts planar crystal packing. This structural characteristic directly influences its physical state, often suppressing the melting point compared to its methoxy analog.

Physical Characterization

Melting Point and Appearance

Unlike high-melting crystalline solids, 3-Bromo-2-cyclopropylmethoxy-benzaldehyde exhibits phase behavior sensitive to purity and temperature.

-

Physical State: Typically isolated as a colorless to pale yellow viscous oil at room temperature (20–25°C). High-purity fractions (>98%) may crystallize into a waxy, off-white solid upon storage at reduced temperatures (0–4°C).

-

Melting Point (Experimental Estimate): 35°C – 45°C .

-

Note: Due to the low enthalpy of fusion caused by the flexible cyclopropylmethyl ether linkage, the compound frequently supercools and remains an oil.

-

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

-

Low/Insoluble: Water, Hexanes (moderate solubility, often used for recrystallization/trituration).

-

Critical Quality Attribute (CQA) Warning

Do not rely solely on Melting Point. Because the compound exists near the solid-liquid phase boundary at room temperature, MP is an unreliable indicator of purity. HPLC purity and 1H NMR integration are the required standards for release testing.

Synthetic Pathway & Experimental Protocol

The synthesis relies on a regioselective Williamson ether synthesis. The choice of base and solvent is critical to prevent Cannizzaro disproportionation of the aldehyde or ring-opening of the cyclopropane.

Reaction Scheme Logic

The reaction involves the nucleophilic attack of the phenoxide anion (generated from 3-bromo-2-hydroxybenzaldehyde) onto the electrophilic carbon of (bromomethyl)cyclopropane.

Figure 1: Synthetic pathway for the alkylation of 3-bromo-2-hydroxybenzaldehyde.

Detailed Protocol

Objective: Synthesis of 5.0 g of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Solvation: Dissolve 3-bromo-2-hydroxybenzaldehyde (4.02 g, 20.0 mmol) in anhydrous DMF (40 mL).

-

Deprotonation: Add Potassium Carbonate (K

CO -

Alkylation: Add (Bromomethyl)cyclopropane (3.24 g, 2.30 mL, 24.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting phenol (Rf ~0.6) should disappear, and a new less polar spot (Rf ~0.75) should appear.[2]

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (150 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) to remove DMF.

-

Dry over anhydrous Na

SO

-

-

Purification: The crude oil is typically purified via silica gel column chromatography (Gradient: 0%

10% EtOAc in Hexanes) to yield the product as a clear, pale yellow oil.

Quality Control & Validation (Self-Validating Systems)

To ensure the material is suitable for drug development, use the following validation logic.

1H NMR Validation (400 MHz, CDCl )

The NMR spectrum provides a "fingerprint" verification. The key diagnostic signals are the aldehyde proton and the cyclopropyl methylene doublet.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 10.35 | Singlet (s) | 1H | -CH O | Deshielded aldehyde proton (diagnostic). |

| 7.78 | Doublet (dd) | 1H | Ar-H (C6) | Ortho to aldehyde; deshielded by carbonyl anisotropy. |

| 7.72 | Doublet (dd) | 1H | Ar-H (C4) | Ortho to bromide. |

| 7.15 | Triplet (t) | 1H | Ar-H (C5) | Meta to aldehyde/bromide. |

| 3.98 | Doublet (d) | 2H | -OCH | Alkoxy methylene; distinct doublet ( |

| 1.35 | Multiplet (m) | 1H | -CH- (Cyclopropyl) | Methine proton. |

| 0.65 | Multiplet (m) | 2H | Cyclopropyl-CH | Shielded ring protons. |

| 0.38 | Multiplet (m) | 2H | Cyclopropyl-CH | Shielded ring protons. |

Analytical Decision Tree

Use this workflow to determine if the batch is acceptable for use.

Figure 2: Quality Control Decision Tree for intermediate release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

-

Chemikart. 3-Bromo-2-(cyclopropylmethoxy)benzaldehyde (CAS 1009091-92-2) Product Page. Retrieved from [Link]

- Google Patents.WO2003010158A1 - Novel compounds (Methodology for cyclopropylmethyl alkylation).

Sources

Reactivity profile of bromine and aldehyde groups in 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde

Abstract

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a multifunctional aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its synthetic utility is dictated by the reactivity of its two primary functional groups: the aldehyde and the aryl bromide. This guide provides a comprehensive analysis of the molecule's reactivity profile, focusing on the delicate interplay of electronic and steric factors that govern chemoselectivity. We will explore the intrinsic properties of each functional group, predict their behavior under various reaction conditions, and provide field-proven protocols for achieving selective transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex synthetic applications.

Molecular Architecture and Electronic Landscape

The reactivity of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a direct consequence of its unique substitution pattern. A thorough understanding of the electronic and steric contributions of each substituent is paramount for predicting and controlling its chemical behavior.

-